molecular formula C3H4N2OS B2860808 1,2,3-Thiadiazol-4-ylmethanol CAS No. 50868-99-0

1,2,3-Thiadiazol-4-ylmethanol

Cat. No. B2860808
CAS RN: 50868-99-0
M. Wt: 116.14
InChI Key: CHHDHVBATKGUSP-UHFFFAOYSA-N
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Description

1,2,3-Thiadiazol-4-ylmethanol is a biochemical compound used for proteomics research . It has a molecular formula of C3H4N2OS and a molecular weight of 116.14 .


Synthesis Analysis

1,3,4-Thiadiazole molecules were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . Another efficient route to produce molecules incorporating the thiadiazole unit could be the replacement of substituent atoms or groups at the 3- and 5-positions of the 1,2,4-thiadiazole moiety .


Molecular Structure Analysis

The molecular structure of 1,2,3-Thiadiazol-4-ylmethanol is characterized by the presence of a thiadiazole moiety, which is a structurally active pharmacophore . Thiadiazoles occur naturally in four different isomeric forms, having one sulfur and two nitrogen atoms with hydrogen binding domain .


Chemical Reactions Analysis

The 1,2,4-thiadiazole moiety is an important component of several biologically active compounds, and varying substituents on this aromatic ring is one of the possible methods to develop novel thiadiazole-based drugs for medicine . The targeted 1,3,4-thiadiazolyl derivatives were prepared by the reaction of 2- [1- [5-methyl-1- (4-nitrophenyl)-1 H -pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .


Physical And Chemical Properties Analysis

1,2,3-Thiadiazol-4-ylmethanol has a molecular formula of C3H4N2OS and a molecular weight of 116.14 . More detailed physical and chemical properties were not found in the retrieved papers.

Scientific Research Applications

Antiproliferative and Antimicrobial Properties

  • Biological Activities : Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine exhibit significant DNA protective ability and antimicrobial activity against specific strains like S. epidermidis. These compounds also show cytotoxicity against cancer cell lines, suggesting their potential for chemotherapy drug development (Gür et al., 2020).

Corrosion Inhibition

  • Material Science Application : New 2,5-disubstituted 1,3,4-thiadiazoles have been investigated as corrosion inhibitors for mild steel in acidic environments, revealing that certain derivatives can either inhibit or stimulate the corrosion process, which is valuable for industrial applications (Bentiss et al., 2007).

Molecular Organization in Biological Systems

  • Spectroscopy and Liposome Interaction : Spectroscopic studies on 1,3,4-thiadiazole derivatives reveal their interaction with lipid bilayers and their effect on the molecular organization of liposomes, which is crucial for drug delivery systems and understanding cell membrane interactions (Kluczyk et al., 2016).

Photosensitized Reactions

  • Photocatalysis : Water-dispersible conjugated microporous poly-benzothiadiazoles, synthesized using thiol-yne chemistry, have been used as photocatalysts for singlet oxygen generation, important for organic transformations and environmental remediation (Urakami et al., 2013).

Plant Physiology and Stress Response

  • Agricultural Chemistry : The physiological effects of synthetic 1,2,3-thiadiazole compounds on lentil plants, including changes in γ-aminobutyric acid levels and reactive oxygen species accumulation, have been explored, suggesting applications in crop stress tolerance and signaling molecule research (AL-Quraan et al., 2015).

Mechanism of Action

While the specific mechanism of action for 1,2,3-Thiadiazol-4-ylmethanol is not mentioned in the retrieved papers, it’s worth noting that 1,2,3-thiadiazole hybrid structures have shown myriad biomedical activities such as antifungal, antiviral, insecticidal, antiamoebic, anticancer and plant activators, etc .

Future Directions

The 1,2,3-thiadiazole moiety, which is part of 1,2,3-Thiadiazol-4-ylmethanol, occupies a significant position in the field of medicine, pharmacology, and pharmaceutics due to its broad spectrum of biological activities . This suggests that future research could explore 1,2,3-thiadiazole structural motifs for potential therapeutic agents .

properties

IUPAC Name

thiadiazol-4-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2OS/c6-1-3-2-7-5-4-3/h2,6H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHHDHVBATKGUSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=NS1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3-Thiadiazol-4-ylmethanol

Synthesis routes and methods

Procedure details

To a suspension of ethyl 1,2,3-thiadiazol-4-ylcarboxylate (18.35 g, 0.116 mol) in ether (400 mL) was added portionwise lithium aluminum hydride (2.47 g, 0.065 mol) over 1 h period. The reaction mixture was stirred at 23° C. for 7 h and treated with lithium aluminum hydride (2.47 g, 0.065 mL). The stirring was continued for 24 h before adding successively water (7 mL), 15% sodium hydroxide solution (7 mL) and water (21 mL). After stirring for 15 min, the ether solution was decanted and the gum was extracted with ether (5×100 mL). The ether extracts were combined, dried (MgSO4) and concentrated (5.4 g). The crude material was purified on silica gel column (120 g, 4×16 cm), with ether as eluting solvent to give 1.3 g (7%) of ethyl 1,2,3-thiadiazol-4-ylcarboxylate and 2.45 g (18%) of 1,2,3-thiadiazol-4-ylmethanol; ir (film)νmax : 3380 (OH) cm-1 ; 1Hmr (CDCl3)δ: 2.31 (1H, s, OH), 5.22 (2H, s, CH2O), 8.50 (1H, s, H of thiadiazole).
Quantity
18.35 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
2.47 g
Type
reactant
Reaction Step Two
Quantity
0.065 mL
Type
reactant
Reaction Step Three
Name
Quantity
7 mL
Type
reactant
Reaction Step Four
Quantity
7 mL
Type
reactant
Reaction Step Four
Name
Quantity
21 mL
Type
reactant
Reaction Step Four

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